

Application Note: (R)-(-)-2-Nonyl Isothiocyanate for Conformational-Reactivity Modeling

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Compound of Interest

Compound Name: (R)-(-)-2-Nonyl isothiocyanate

CAS No.: 737000-85-0

Cat. No.: B1424462

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Executive Summary

(R)-(-)-2-Nonyl isothiocyanate (2-NITC) is a specialized chiral electrophilic probe used to interrogate the conformational landscape of hydrophobic protein pockets. Unlike non-specific alkylating agents (e.g., iodoacetamide), 2-NITC combines a lipophilic nonyl chain with a rigid isothiocyanate ($-N=C=S$) warhead and a specific stereocenter. This unique architecture allows researchers to map "cryptic" cysteine residues located in dynamic, hydrophobic allosteric sites that are often inaccessible to hydrophilic probes.

This guide details the application of 2-NITC in conformational-reactivity modeling, a hybrid workflow combining kinetic labeling experiments with molecular dynamics (MD) to predict ligandability based on local protein fluctuation and stereochemical fit.

Scientific Mechanism & Causality

The Stereoelectronic Driver

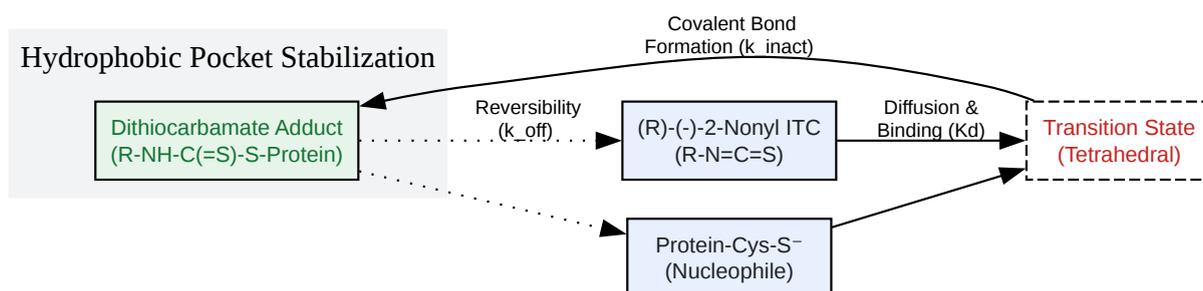
The reactivity of 2-NITC is governed by the Hard-Soft Acid-Base (HSAB) principle and stereoselective exclusion.

- **The Warhead:** The central carbon of the isothiocyanate group is a soft electrophile. It reacts preferentially with the soft thiolate anion () of cysteine residues to form a dithiocarbamate adduct.

- The Chiral Nonyl Tail: The (R)-2-nonyl group serves two functions:
 - Hydrophobic Anchor: It partitions into lipophilic pockets, increasing the local concentration of the warhead near buried cysteines (local effective molarity).
 - Stereo-filter: The chiral center restricts the rotational freedom of the tail. Only pockets that can accommodate the specific spatial projection of the (R)-methyl and nonyl chain will allow the $-N=C=S$ group to approach the cysteine sulfur within the reaction distance (< 3.5 Å).

The Reaction Pathway

The reaction is reversible.[1] The stability of the adduct depends on the local environment; hydrophobic pockets stabilize the dithiocarbamate, preventing hydrolysis or glutathione exchange.



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Caption: Kinetic mechanism of cysteine modification by 2-NITC. The hydrophobic pocket stabilizes the dithiocarbamate adduct, reducing k_{off} .

Experimental Protocol: Kinetic Labeling & Analysis

Materials Preparation

- (R)-(-)-2-Nonyl ITC Stock: Dissolve to 50 mM in anhydrous DMSO. Store at -80°C under argon. Critical: Avoid protic solvents which accelerate hydrolysis.

- Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40. Note: Avoid Tris or primary amine buffers as they compete for the ITC.
- Quenching Reagent: 100 mM Dithiothreitol (DTT) or 4-fold molar excess of reduced Glutathione (GSH).

Workflow: Conformational Labeling

Step 1: Protein Equilibration Dilute target protein (1-5 μ M) in HEPES buffer. Incubate at 37°C for 15 min to allow conformational breathing.

Step 2: Probe Incubation (Time-Resolved) Add 2-NITC (10-100 μ M final) to the protein.

- Kinetic Series: Harvest aliquots at $t = 0.5, 1, 5, 15, 30,$ and 60 min.
- Control: Run a parallel reaction with the (S)-enantiomer (if available) or a linear alkyl ITC (e.g., octyl ITC) to determine stereospecificity.

Step 3: Quenching & Stabilization Immediately quench aliquots with excess DTT.

- Why: DTT scavenges unreacted ITC. However, dithiocarbamates are reversible. To "lock" the modification for MS analysis, proceed immediately to acid precipitation or digestion at pH < 6.

Step 4: Digestion & MS Analysis

- Acidify: Adjust pH to 4.0 using formic acid (stabilizes dithiocarbamates).
- Pepsin Digestion: Use pepsin (pH 2-4) instead of trypsin (pH 8) to maintain adduct stability during cleavage.
- LC-MS/MS: Analyze peptides. Look for a mass shift of +185.33 Da (Molecular weight of 2-Nonyl ITC).

Data Analysis: Pseudo-First Order Kinetics

Calculate the reactivity rate (

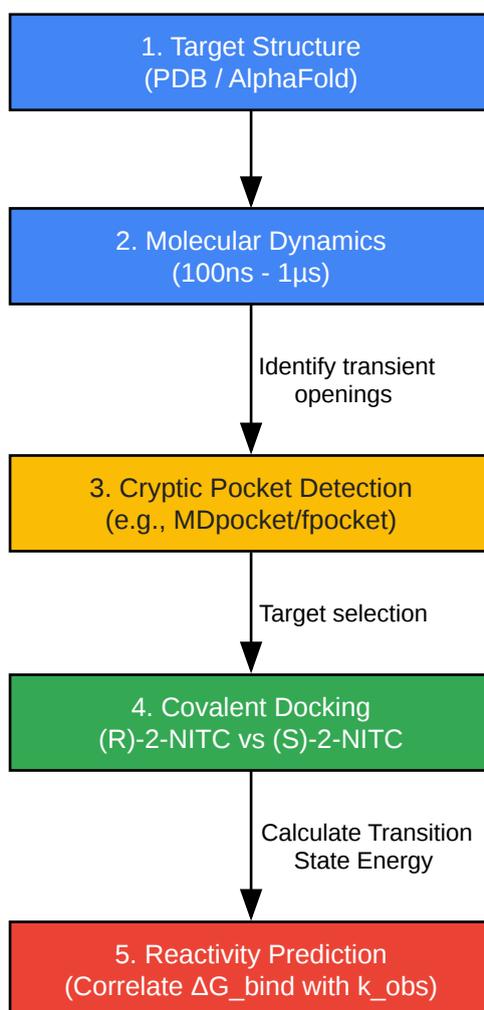
) for each cysteine by plotting peptide occupancy vs. time.

Compare

of 2-NITC vs. non-chiral controls. A high ratio () indicates a stereoselective hydrophobic pocket.

Computational Modeling Workflow

To correlate experimental reactivity with protein structure, use the following in silico pipeline.



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Caption: Integrated computational pipeline for linking 2-NITC labeling data to structural dynamics.

Modeling Parameters

Parameter	Setting	Rationale
Force Field	CHARMM36m or Amber ff14SB	Accurate representation of protein backbone dynamics.
Ligand Param	CGenFF / GAFF2	Custom parameters required for the isothiocyanate group.
Docking Grid	Focused on Cys \pm 10 Å	Reduces search space to reactive centers.
Constraint	Distance (S_cys ... C_itc) < 3.5 Å	Enforces proximity required for covalent bond formation.

Key Applications & Troubleshooting

Primary Applications

- **Drugability Assessment:** If 2-NITC labels a cysteine that standard fragment screens miss, that site is a "cryptic" hydrophobic pocket suitable for allosteric inhibitor design.
- **QSAR Validation:** Use the kinetic data to validate computational predictions of cysteine pKa and accessibility.

Troubleshooting Guide

- **Problem: Low labeling efficiency.**
 - **Cause:** Rapid reversibility of the dithiocarbamate adduct.
 - **Solution:** Perform analysis at lower pH (4-5) or use "click" chemistry derivatives if available (though this alters the probe structure).
- **Problem: Non-specific labeling.**
 - **Cause:** pH > 8.0 promotes reaction with Lysine amines (thiourea formation).
 - **Solution:** Strictly maintain pH 7.0 - 7.4 during incubation.

References

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Sources

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